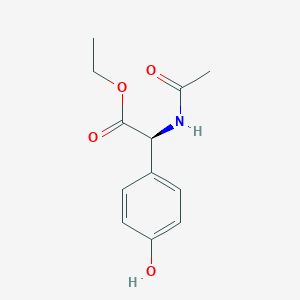
(S)-2-Amino-3-(2-(((S)-1-carboxy-2-phenylethyl)amino)phenyl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-2-Amino-3-(2-(((S)-1-carboxy-2-phenylethyl)amino)phenyl)propanoic acid is a chiral amino acid derivative. This compound is characterized by its complex structure, which includes an amino group, a carboxyl group, and a phenyl group. It is of interest in various fields of scientific research due to its potential biological activities and its role as a building block in the synthesis of more complex molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available starting materials such as (S)-phenylalanine and 2-nitrobenzaldehyde.
Step-by-Step Synthesis:
Reaction Conditions: The reactions are typically carried out in solvents such as ethanol or methanol, and the temperatures are maintained between 0°C and room temperature to ensure optimal yields.
Industrial Production Methods
In an industrial setting, the synthesis of (S)-2-Amino-3-(2-(((S)-1-carboxy-2-phenylethyl)amino)phenyl)propanoic acid may involve:
Large-scale reactors: To handle the bulk quantities of reagents.
Automated systems: For precise control of reaction conditions.
Purification techniques: Such as crystallization or chromatography to obtain the pure product.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of imines or oximes.
Reduction: Reduction of the nitro group (if present in intermediates) to an amine is a common reaction.
Substitution: The aromatic ring can participate in electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Nitrating mixture (HNO₃/H₂SO₄), halogens (Cl₂, Br₂).
Major Products
Oxidation: Formation of imines or oximes.
Reduction: Conversion to primary amines.
Substitution: Introduction of nitro or halogen groups on the aromatic ring.
Aplicaciones Científicas De Investigación
Chemistry
Building Block: Used in the synthesis of more complex organic molecules.
Catalysis: Acts as a ligand in asymmetric catalysis.
Biology
Enzyme Inhibition: Potential inhibitor of enzymes due to its structural similarity to natural substrates.
Protein Engineering: Used in the design of novel proteins with enhanced properties.
Medicine
Drug Development: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Diagnostics: Used in the development of diagnostic agents for imaging and disease detection.
Industry
Material Science: Incorporated into polymers to enhance their mechanical properties.
Agriculture: Used in the synthesis of agrochemicals for crop protection.
Mecanismo De Acción
The mechanism by which (S)-2-Amino-3-(2-(((S)-1-carboxy-2-phenylethyl)amino)phenyl)propanoic acid exerts its effects involves:
Molecular Targets: Binding to specific enzymes or receptors, altering their activity.
Pathways: Modulation of biochemical pathways, such as signal transduction or metabolic pathways.
Comparación Con Compuestos Similares
Similar Compounds
(S)-Phenylalanine: A simpler amino acid with a phenyl group.
(S)-2-Amino-3-(2-nitrophenyl)propanoic acid: A related compound with a nitro group instead of the carboxy-phenylethyl group.
Uniqueness
Structural Complexity: The presence of both amino and carboxyl groups along with a phenyl group makes it more versatile in chemical reactions.
Chirality: The specific stereochemistry (S-configuration) imparts unique biological activities compared to its racemic or ®-counterparts.
This detailed overview provides a comprehensive understanding of (S)-2-Amino-3-(2-(((S)-1-carboxy-2-phenylethyl)amino)phenyl)propanoic acid, covering its synthesis, reactions, applications, and comparisons with similar compounds
Propiedades
Fórmula molecular |
C18H20N2O4 |
|---|---|
Peso molecular |
328.4 g/mol |
Nombre IUPAC |
(2S)-2-[2-[(2S)-2-amino-2-carboxyethyl]anilino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C18H20N2O4/c19-14(17(21)22)11-13-8-4-5-9-15(13)20-16(18(23)24)10-12-6-2-1-3-7-12/h1-9,14,16,20H,10-11,19H2,(H,21,22)(H,23,24)/t14-,16-/m0/s1 |
Clave InChI |
QNMXGQFHQOHBGX-HOCLYGCPSA-N |
SMILES isomérico |
C1=CC=C(C=C1)C[C@@H](C(=O)O)NC2=CC=CC=C2C[C@@H](C(=O)O)N |
SMILES canónico |
C1=CC=C(C=C1)CC(C(=O)O)NC2=CC=CC=C2CC(C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


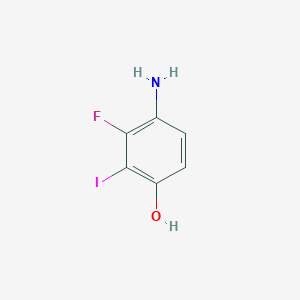

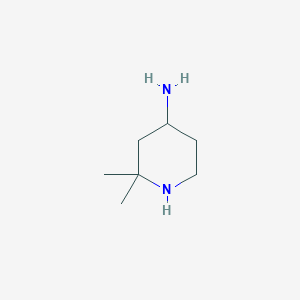
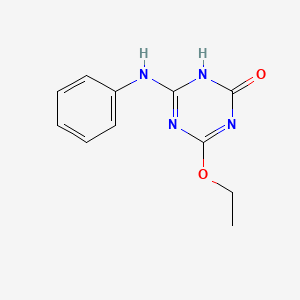
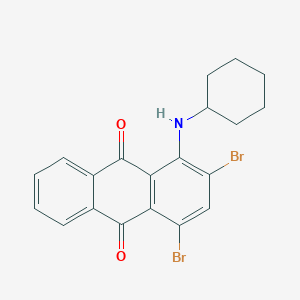
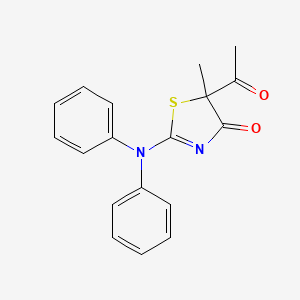
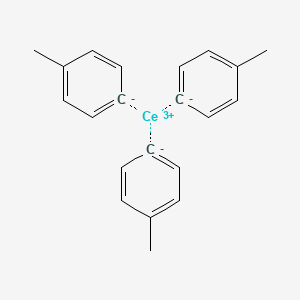

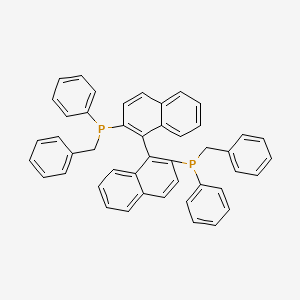
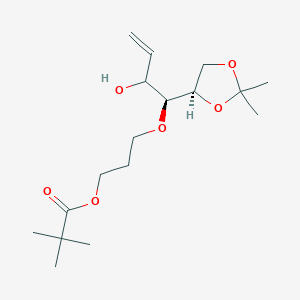
![Diethyl [2,2'-bipyridin]-6-ylphosphonate](/img/structure/B13145099.png)

